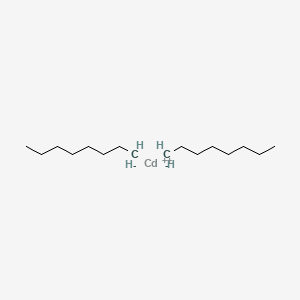

cadmium(2+);octane

Description

Historical Context of Cadmium(II) Coordination and Organometallic Chemistry within Hydrocarbon Environments

The organometallic chemistry of cadmium dates back nearly 200 years and has been characterized by the formation of compounds with cadmium-carbon bonds. msu.edu Early work focused on the synthesis of organocadmium reagents, which demonstrated diverse reactivity. researchgate.net The bonding in these compounds is relatively weak, influencing their chemical behavior. researchgate.netresearchgate.net

Investigations into the behavior of cadmium compounds in hydrocarbon solvents have been conducted. For instance, the thermal decomposition of methyl(tert-butylperoxy)cadmium was studied in n-hydrocarbons, revealing a heterolytic decomposition process without the formation of free radicals. researchgate.netiaea.org Similarly, the liquid-phase auto-oxidation of dimethylcadmium (B1197958) has been examined in n-decane. researchgate.net These studies, while not involving direct, stable cadmium-alkane complexes, highlight the use of hydrocarbons as non-reactive solvents and environments for studying the reactivity of organocadmium compounds.

Overview of Cadmium(II) Interactions with Saturated Hydrocarbons and Related Structural Motifs

Direct, stable interactions between cadmium(II) and simple, unsubstituted saturated hydrocarbons like octane (B31449) are not a focus of significant research due to the inert nature of alkanes. However, the coordination chemistry of cadmium(II) with ligands that incorporate saturated hydrocarbon chains or cyclic moieties is well-established. These studies provide indirect insight into how a cadmium ion might be situated in a hydrocarbon-like environment.

For example, cadmium(II) coordination polymers have been synthesized using flexible bis(imidazol-1-yl)alkane ligands. mdpi.com In these structures, the alkane chain acts as a flexible spacer between the coordinating imidazole (B134444) groups, influencing the resulting framework topology. mdpi.com Similarly, coordination polymers have been created with bis(1,2,4-triazol-1-yl)alkane ligands, where the alkane part of the ligand helps to form extended supramolecular structures. iucr.orgnih.gov

The table below summarizes selected examples of cadmium(II) complexes with ligands containing alkane or cycloalkane structural motifs, illustrating the coordination environment of the cadmium ion.

| Complex | Ligand(s) | Cadmium(II) Coordination Environment | Structural Features |

| {[Cd₂(C₆H₂N₂O₄)₂(C₈H₁₂N₆)(H₂O)₄]·2H₂O}ₙ | pyrazine-2,3-dicarboxylic acid, bis(1,2,4-triazol-1-yl)butane | Distorted CdN₂O₄ octahedral geometry | Two-dimensional wave-like structure iucr.org |

| {[Cd₂(C₆H₂N₂O₄)₂(C₆H₈N₆)(H₂O)₂]·2H₂O}ₙ | pyrazine-2,3-dicarboxylic acid, bis(1,2,4-triazol-1-yl)ethane | Distorted octahedral N₂O₄ coordination | Three-dimensional framework structure iucr.org |

| [Cd₂(Ade)₂(H₂O)₂(DABCO)]Cl₂ | Adenine (B156593), 1,4-diazabicyclo[2.2.2]octane (DABCO) | Not explicitly detailed, but part of a binuclear complex | Powdery solid, slightly soluble in hot water banglajol.info |

| [Cd(C₆H₁₃N₂)(H₂O)(NO₃)₃] | aza-4 azonia-1 bicyclo[2.2.2]octane | Not explicitly detailed | Crystalline solid iucr.org |

| [Cd₃(C₈H₁₄N₃)₂(NCS)₈]ₙ | 1-cyanomethyl-4-aza-1-azoniabicyclo[2.2.2]octane, thiocyanate (B1210189) | Distorted octahedral coordination by N and S atoms | Two-dimensional network linked by thiocyanate bridges nih.gov |

Current Research Directions and Challenges in Cadmium(II)-Octane System Investigations

Direct investigation of a "cadmium(2+);octane" system faces the fundamental challenge of the inertness of octane and the weak interactions it forms. researchgate.netmsu.edu However, related research continues to explore the behavior of cadmium in various non-polar and hydrocarbon-based systems.

One area of practical relevance is the interaction of cadmium-plated materials with fuels that contain octane. A report highlighted that unleaded 94 octane (UL94) fuel appeared to cause the flaking of cadmium plating from aircraft engine components, with cadmium particulate matter being found in fuel systems. supercub.org An experiment showed that cadmium-plated bolts placed in UL94 fuel exhibited flaking, while those in 100 Octane Low Lead (100LL) fuel did not. supercub.org This suggests a chemical interaction, though the exact mechanism and the role of octane versus other fuel components were not definitively determined. supercub.org

Future research directions are more likely to focus on the broader context of cadmium's behavior in hydrocarbon environments rather than the isolation of a specific cadmium-octane complex. This includes:

Understanding the degradation of cadmium-containing materials: Investigating the chemical processes that lead to the breakdown of cadmium coatings in the presence of hydrocarbon fuels and their additives.

Development of cadmium-free alternatives: Research into alternative coatings, such as aluminum deposited by atmospheric pressure chemical vapor deposition (APCVD) using precursors like triethylaluminum (B1256330) dissolved in octane, aims to replace cadmium due to its toxicity. serdp-estcp.mil

Coordination chemistry with functionalized hydrocarbons: Synthesis and characterization of new cadmium complexes with ligands that contain long alkyl chains to study their self-assembly and potential applications in materials science. mdpi.com

The primary challenge remains the weak and non-specific nature of the interactions between Cd(II) and saturated alkanes, making the isolation and characterization of discrete complexes extremely difficult.

Structure

3D Structure of Parent

Properties

CAS No. |

64054-30-4 |

|---|---|

Molecular Formula |

C16H34Cd |

Molecular Weight |

338.85 g/mol |

IUPAC Name |

cadmium(2+);octane |

InChI |

InChI=1S/2C8H17.Cd/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 |

InChI Key |

YDCHDVKHLULWOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC[CH2-].CCCCCCC[CH2-].[Cd+2] |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Cadmium Ii Octane System Compounds

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of cadmium(II)-DABCO complexes, providing deep insights into bonding, molecular structure, and electronic properties.

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and analyze the coordination environment of ligands in metal complexes. In cadmium(II)-DABCO systems, the coordination of the nitrogen atoms of the DABCO ligand to the Cd(II) center induces noticeable shifts in the vibrational frequencies of the ligand's bonds.

The comparison of the FT-IR spectra of the free DABCO ligand with that of the cadmium(II) complexes reveals key information about the coordination. banglajol.info A downward shift in the ν(C−N) frequency of the DABCO ligand upon complexation is a clear indicator of its coordination to the metal ion. banglajol.info For instance, the ν(C−N) frequency in free DABCO is observed around 1060 cm⁻¹, which shifts to approximately 1030-1035 cm⁻¹ in its Cd(II) complexes. banglajol.info This shift signifies the formation of a Cd-N bond, which weakens the adjacent C-N bond.

Furthermore, new bands appearing in the far-infrared region (typically below 500 cm⁻¹) are often attributed to the stretching vibrations of the newly formed metal-ligand bonds (ν(Cd-N)). In one synthesized binuclear Cd(II) complex with adenine (B156593) and DABCO, characteristic bands were observed at 550 and 447 cm⁻¹. banglajol.info The presence of other ligands, such as water or acetate, is also confirmed by their characteristic bands, like the broad O-H stretching peaks in the 3440-3325 cm⁻¹ region. banglajol.inforesearchgate.net

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) in a Representative Cadmium(II)-DABCO Complex Data synthesized from literature reports. banglajol.info

| Vibrational Mode | Free Ligand (DABCO) | Cd(II)-DABCO Complex | Interpretation |

| ν(C−N) | ~1060 | ~1035 | Downward shift indicates N-coordination to Cd(II). |

| C−H Deformation | - | ~1210 | Characteristic C−N:→M(II) stretching coupled with C-H deformation. |

| ν(Cd−N) | - | 447 | Appearance of new band confirms metal-ligand bond formation. |

| O-H Stretch (Coordinated H₂O) | - | 3430-3330 | Broad peak indicates the presence of water molecules in the coordination sphere. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of diamagnetic cadmium(II) complexes in solution. ¹H and ¹³C NMR provide detailed information about the ligand environment, while ¹¹³Cd NMR can directly probe the metal center.

While less common, solid-state NMR can also be employed, especially for characterizing coordination polymers that are insoluble. Although specific NMR data for a simple "cadmium(2+);octane" system is not available, the principles remain the same for analogous cadmium complexes, where shifts in proton and carbon signals of the ligand upon coordination provide definitive structural evidence.

UV-Visible absorption and fluorescence spectroscopies are fundamental techniques for investigating the electronic properties and potential photophysical applications of cadmium(II) compounds. Since Cd(II) has a d¹⁰ electronic configuration, it is spectroscopically silent in the visible region. Therefore, the observed electronic transitions in its complexes are typically ligand-based, such as π→π* and n→π* transitions.

In a binuclear Cd(II) complex containing adenine and DABCO, an intense absorption band was observed at 302 nm, attributed to these ligand-centered transitions. banglajol.info The free DABCO ligand shows its own absorption at 196 nm. banglajol.info The shift and change in intensity of these bands upon complexation provide evidence of coordination and can be influenced by the coordination geometry and the electronic environment around the ligand. banglajol.info

Many cadmium(II) coordination polymers and complexes are known to exhibit strong fluorescence, making them promising candidates for photoactive materials. acs.orgrsc.org For example, a Cd(II) complex with a tripodal imine-phenol ligand demonstrated strong fluorescence emission, suggesting its potential as a stable photoactive material. acs.org Similarly, certain Cd(II)-DABCO complexes have been shown to possess fluorescence properties with emission peaks around 370 nm. researchgate.net The study of these properties is crucial for applications in sensing, bio-imaging, and light-emitting devices.

Table 2: Electronic and Emission Properties of Selected Cadmium(II) Complexes Data synthesized from literature reports. banglajol.inforesearchgate.net

| Complex Type | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Transition Type |

| [Cd₂(Ade)₂(H₂O)₂(DABCO)]Cl₂ | 302 | Not Reported | π→π* / n→π* |

| [Cd(Ac)₂(DABCO)(H₂O)]n | Not Reported | ~370 | Ligand-to-Metal Charge Transfer (LMCT) or Intraligand |

Electron Microscopy for Morphological and Nanoscale Characterization of Cadmium Nanomaterials Synthesized in Hydrocarbon-Related Environments

Electron microscopy, encompassing techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), stands as a cornerstone for the morphological and nanoscale characterization of materials. colab.ws These methods are indispensable for visualizing the size, shape, and surface texture of nanoparticles, providing critical data that links synthesis methods to the final properties of the material. colab.ws In the study of cadmium-based nanomaterials, electron microscopy reveals detailed structural information, from the size and crystallinity of the particles to their aggregation state. colab.wsbiointerfaceresearch.com

The characterization of cadmium nanoparticles (CdNPs) and their compounds, such as cadmium oxide (CdO), cadmium sulfide (B99878) (CdS), and cadmium selenide (B1212193) (CdSe), frequently relies on SEM and TEM to confirm their morphology and size distribution. mdpi.com Research has shown that cadmium nanoparticles can be synthesized with various shapes, including uniform spheres, filaments, bars, and nanorods. davidpublisher.comresearchgate.netarchivesofmedicalscience.com The dimensions of these nanomaterials are a critical parameter, with reported sizes ranging from approximately 2 nm to over 100 nm, depending on the synthesis protocol. mdpi.com For instance, field emission scanning electron microscopy (FE-SEM) has been used to confirm the uniform spherical morphology of biosynthesized cadmium nanoparticles with an average size of 26.78 nm. archivesofmedicalscience.com Similarly, the synthesis of cadmium oxide (CdO) nanoparticles has yielded spherical particles with a size of 25 nm. nih.gov

When cadmium nanomaterials are synthesized within hydrocarbon-related environments, electron microscopy is crucial for understanding how the solvent and other components of the system influence the final product's physical characteristics. The use of hydrocarbons as the oil phase in microemulsion systems, for example, directly impacts the resulting nanoparticle morphology.

Research Findings in Hydrocarbon Media

Detailed studies have demonstrated the significant role of the hydrocarbon solvent in directing the morphology of cadmium-based nanoparticles.

In one such study, cadmium oxide (CdO) nanoparticles were synthesized using a reverse microemulsion system where the oil phase consisted of different hydrocarbon solvents. tandfonline.com The use of Scanning Electron Microscopy (SEM) for characterization was pivotal in revealing the morphological differences between nanoparticles synthesized in iso-octane versus those synthesized in cyclo-hexane. tandfonline.com It was observed that employing iso-octane as the organic solvent resulted in the formation of larger and more polydispersed nanoparticles compared to when cyclo-hexane was used. tandfonline.com This highlights the direct influence of the hydrocarbon medium on the growth and aggregation of the nanoparticles. tandfonline.com

| Hydrocarbon Solvent (Oil Phase) | Observed Nanoparticle Characteristics | Characterization Technique |

|---|---|---|

| Iso-octane | Bigger and polydispersed nanoparticles | Scanning Electron Microscopy (SEM) |

| Cyclo-hexane | Smaller and more uniform nanoparticles (relative to iso-octane) | Scanning Electron Microscopy (SEM) |

Another investigation focused on the interphase synthesis of bifunctional iron(II,III) oxide/cadmium sulfide (Fe₃O₄/CdS) nanoparticles, where a magnetic fluid based in octane (B31449) was utilized. researchgate.net Transmission Electron Microscopy (TEM) was employed to determine the size and shape of the resulting composite nanoparticles. The analysis revealed that the synthesis conditions, including the presence of cadmium oleate, led to the formation of distinct nanoparticle populations. researchgate.net According to TEM data, the process yielded spherical nanoparticles with a mean diameter of 4.8 nm alongside larger, irregularly shaped particles with a mean diameter of 12.0 nm in the organic phase. researchgate.net This detailed size and shape information, obtainable only through high-resolution electron microscopy, is vital for controlling the magnetic and optical properties of the final bifunctional material.

| Nanoparticle Type | Observed Morphology | Mean Diameter (nm) | Characterization Technique |

|---|---|---|---|

| Fe₃O₄/CdS | Spherical | 4.8 | Transmission Electron Microscopy (TEM) |

| Fe₃O₄/CdS | Irregular Shape | 12.0 | Transmission Electron Microscopy (TEM) |

Catalytic Roles of Cadmium Ii Compounds in Hydrocarbon Transformations

Cadmium-Based Catalysts in Oxidation and Functionalization of Hydrocarbons

Cadmium compounds, particularly coordination polymers, serve as versatile heterogeneous catalysts. nih.gov Their effectiveness is often attributed to high surface area, porous structures, and a significant number of active Lewis acid sites. nih.gov These characteristics make them desirable alternatives to homogeneous catalysts due to their ease of recovery and reusability. nih.gov

The selective oxidation of methyl aromatic hydrocarbons is a crucial method for converting them into valuable products like aromatic alcohols, aldehydes, ketones, and acids. mdpi.com While various redox metal catalysts are employed for these transformations, specific examples detailing the application of cadmium-based catalysts for the oxidation of alkylaromatic hydrocarbons are not extensively documented in the available research literature. The development of efficient and highly selective catalysts for the oxidation of toluene (B28343) derivatives and other alkylaromatics remains an important area of study. mdpi.com

The dehydration of alcohols to produce olefins (alkenes) is a fundamental elimination reaction in organic chemistry, typically requiring a catalyst and heat. While the specific mechanistic details of alcohol dehydration catalyzed by cadmium oxide are not extensively described, the general mechanism on metal oxide surfaces provides insight. Such reactions are acid-catalyzed processes.

The generally accepted mechanism for alcohol dehydration on metal oxide catalysts involves the following key steps:

Protonation of the Alcohol: The process begins with the protonation of the alcohol's hydroxyl (-OH) group by an acid catalyst. The lone pair of electrons on the oxygen atom acts as a Lewis base. This step converts the poor leaving group (-OH) into a good leaving group (-OH2+), forming an alkyloxonium ion.

Formation of a Carbocation: The carbon-oxygen bond in the alkyloxonium ion breaks, and the leaving group departs as a water molecule. This is the slowest, rate-determining step of the reaction and results in the formation of a carbocation intermediate. The stability of this carbocation influences the reaction rate, with tertiary alcohols reacting fastest.

Formation of the Alkene: A base (such as a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. The electrons from the broken C-H bond then form a pi bond between the carbons, resulting in the final alkene product.

The efficiency of metal oxide catalysts in this process is often related to their surface acidity and structural properties.

Cadmium(II) coordination polymers (CPs) have demonstrated significant catalytic activity in several organic reactions, including coupling and cyanosilylation, which are vital for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The catalytic performance of these materials is rooted in the Lewis acid character of the Cd(II) centers. nih.gov

In these reactions, the general catalytic mechanism involves the coordination of one or more reactant species to the Cd(II) Lewis acid sites, leading to their activation. nih.gov This activation facilitates subsequent bond formation. These CPs can act as effective heterogeneous catalysts, offering advantages like easy recovery and reuse. nih.gov For instance, the complex {[Cd3(bidc)2(DMF)2(H2O)2]·H2O}n has been successfully used in a three-component coupling reaction of benzaldehyde (B42025), phenylacetylene, and piperidine. nih.gov Studies showed that the conversion of benzaldehyde remained significant even after four successive cycles, with yields of 90.9%, 72.6%, 52.6%, and 46.1% at 120 °C. nih.gov

Cadmium(II) CPs are particularly effective in catalyzing the cyanosilylation of aldehydes. This reaction involves the addition of a silyl (B83357) cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN), to an aldehyde to form a cyanohydrin trimethylsilyl ether. The reaction is valuable for synthesizing important intermediates like α-hydroxy ketones and α-aminonitriles. researchgate.net The Lewis acidic Cd(II) center activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the cyano group. researchgate.net

One study reported the use of the coordination polymer [Cd(μ4-1κO1O2:2κN:3,4κO3-L)(H2O)]n·n(H2O) as a highly active heterogeneous catalyst for the solvent-free, microwave-assisted cyanosilylation of various aldehydes with TMSCN. nih.gov The catalyst proved effective for a range of substituted benzaldehydes, achieving high product yields. nih.gov

| Entry | Aldehyde Substrate | Product Yield (%) |

|---|---|---|

| 1 | Benzaldehyde | 85 |

| 2 | 4-Methylbenzaldehyde | 88 |

| 3 | 4-Methoxybenzaldehyde | 92 |

| 4 | 4-Chlorobenzaldehyde | 82 |

| 5 | 4-Bromobenzaldehyde | 80 |

| 6 | 4-Nitrobenzaldehyde | 75 |

| 7 | 2-Chlorobenzaldehyde | 78 |

| 8 | 2-Nitrobenzaldehyde | 72 |

Table 1: Results for the cyanosilylation of various aldehydes with trimethylsilyl cyanide (TMSCN) using a Cd(II) coordination polymer catalyst under microwave irradiation at 50°C for 1.5 hours. Data sourced from nih.gov.

Photochemical Activation and Sensitization of Alkane Transformations by Cadmium Species

The functionalization of alkanes is a significant challenge in organic synthesis due to the chemical inertness of their C(sp³)–H bonds. nih.govnih.gov Photochemical methods, particularly those involving photoredox catalysis, offer a promising pathway to activate these strong bonds under mild conditions. nih.gov A key mechanism in this process is Hydrogen Atom Transfer (HAT), where a photoexcited catalyst directly generates a reactive alkyl radical from the alkane feedstock. nih.gov

While the direct application of cadmium species for the photochemical transformation of alkanes is an emerging area, the known photocatalytic properties of certain cadmium compounds provide a basis for their potential in this field. Cadmium-based coordination polymers and materials like Cadmium Sulfide (B99878) (CdS) are recognized for their photocatalytic capabilities. nih.gov The general mechanism for photocatalysis by some Cd-based CPs involves the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) under UV irradiation. nih.gov These excited electrons can then be transferred to the material's surface, where they react with molecular oxygen (O2) to produce superoxide (B77818) radicals (·O2−). These radicals can, in turn, interact with water to form highly reactive hydroxyl radicals (·OH), which are capable of degrading various organic substrates. nih.gov

This established ability to generate radical species photochemically suggests a potential role for cadmium species in alkane C-H activation. nih.gov The HAT process relies on a photoexcited catalyst abstracting a hydrogen atom from an alkane, initiating a radical-mediated functionalization pathway. nih.govresearchgate.net The development of efficient and selective photocatalytic systems is a central goal in making the direct conversion of simple alkanes into high-value chemicals more sustainable and economical. nih.gov

Environmental Dynamics and Interfacial Chemistry of Cadmium Ii in Hydrocarbon Contaminated Matrices

Environmental Fate and Transport Mechanisms of Cadmium(II) in Hydrocarbon-Impacted Ecosystems

The environmental behavior of cadmium is significantly altered by the presence of hydrocarbons. The interactions between these two distinct classes of contaminants influence their fate, transport, and speciation in complex ways.

Transformation and Degradation Pathways of Organocadmium Compounds in Aqueous-Hydrocarbon Environments

While organocadmium compounds, which feature a direct covalent bond between carbon and cadmium, can be synthesized in laboratory settings, their occurrence in the natural environment is not commonly observed. iaea.orgepa.gov These compounds, such as dialkylcadmium, are known to be unstable in the presence of both air and water. For instance, dimethylcadmium (B1197958) reacts rapidly with oxygen and in water, it gradually transforms into cadmium hydroxide (B78521) and the corresponding hydrocarbon. iaea.orgepa.gov

The literature on the environmental transformation of organocadmium compounds is limited. rsc.org However, the detection of methylcadmium (CH3Cd+) in polar ocean waters suggests a potential for biogenic formation. rsc.org The broader implications of cadmium methylation on its environmental cycle are yet to be fully understood. rsc.org It is important to note that while cadmium can form complexes with organic molecules, such as proteins and organic acids, these are considered inorganic forms of cadmium. who.int

Influence of Hydrocarbon Presence on Cadmium Mobility and Speciation in Soils and Sediments

The presence of hydrocarbons, such as those found in crude oil and transformer oil, can significantly impact the mobility and chemical forms (speciation) of cadmium in soils and sediments. nih.govtandfonline.com Studies on soils contaminated with transformer oil have shown that cadmium concentrations are higher than in uncontaminated soils. nih.gov The speciation of cadmium in these contaminated soils reveals its distribution across various fractions, which dictates its mobility and bioavailability.

In a study on transformer oil-impacted surface soil, the distribution of cadmium across different fractions was found to be in the decreasing order of: residual > carbonate-bound > water-soluble > Fe-Mn oxide-bound > exchangeable > organic matter-bound. nih.gov For subsurface soil, the order was slightly different: residual > carbonate-bound > water-soluble > organic matter-bound > exchangeable > Fe-Mn oxide-bound. nih.gov The mobility factor of cadmium was also found to be influenced by the presence of hydrocarbons, with a general decrease in mobility with increasing soil depth. nih.gov

Similarly, in soils impacted by crude oil spillage, the mobility of cadmium was observed to be higher compared to control sites. tandfonline.com This increased mobility is attributed to the fact that externally introduced metals tend to be weakly bound to soil particles. tandfonline.com In these crude oil-impacted soils, a significant portion of cadmium was found in the exchangeable fraction, ranging from 15% to 63.2% in the topsoil. tandfonline.com The mobility factors for various heavy metals in these soils followed the order: Cd > Zn > Pb > Ni > Mn > Cu > Cr. tandfonline.com

The following table summarizes the distribution of cadmium in different soil fractions from a crude oil-impacted site:

| Soil Fraction | Percentage of Total Cadmium |

| Exchangeable | 15% - 63.2% |

| Carbonate-bound | 16.2% - 34% |

| Hydroxylamine chloride extractable (Fe-Mn oxide-bound) | 6.1% - 25.5% (topsoil), 10% - 27% (subsoil) |

This table is based on data from a study on crude oil-impacted soils and illustrates the significant presence of cadmium in mobile fractions. tandfonline.com

Advanced Remediation Strategies for Cadmium(II) and Hydrocarbon Co-Contamination

The co-existence of cadmium and hydrocarbons necessitates integrated remediation approaches that can simultaneously address both types of pollutants.

Bioremediation Approaches Involving Microbial Degradation of Hydrocarbons and Cadmium Immobilization

Bioremediation utilizes microorganisms to break down organic contaminants like hydrocarbons. However, the presence of heavy metals such as cadmium can complicate this process, as they can be toxic to the microbes involved in hydrocarbon degradation. dormaj.compublish.csiro.au Heavy metals can inhibit microbial enzymes directly involved in biodegradation or those related to general metabolism. publish.csiro.au

Despite these challenges, research has shown that bioremediation can be effective in co-contaminated environments. Studies have demonstrated that certain microbial consortia can achieve significant degradation of total petroleum hydrocarbons (TPH) even in the presence of cadmium. dormaj.com For instance, a study using bacterial, fungal, and bacterial-fungal consortia reported TPH degradation of 72.5%, 64%, and 90.7%, respectively, in heavy metal-free soil, showcasing the potential of microbial action. dormaj.com

Interestingly, some studies have found that the presence of low concentrations of cadmium can sometimes enhance the biodegradation of diesel. tandfonline.com For example, soil co-contaminated with 0.1% cadmium showed a diesel degradation of 80.54% after 84 days, compared to 28.36% in the un-supplemented soil. tandfonline.com This suggests that certain hydrocarbon-utilizing bacteria, such as species of Bacillus and Pseudomonas, may possess resistance to cadmium and can still effectively degrade hydrocarbons. tandfonline.com Research has also identified that in the presence of higher levels of heavy metals, genera like Ralstonia, Cupriavidus, Azoarcus, and Rhodococcus can become dominant in benzene (B151609) and toluene (B28343) degradation. nih.gov

Phytoremediation Technologies for Combined Cadmium and Petroleum Hydrocarbon Removal in Contaminated Soils

Phytoremediation is an environmentally friendly technology that uses plants to remove, degrade, or contain environmental contaminants. mdpi.com In the context of co-contamination, some plants have shown the ability to both facilitate the degradation of hydrocarbons in the rhizosphere (the soil region around plant roots) and accumulate cadmium.

Rhizodegradation, a type of phytoremediation, relies on the interactions between plant roots and associated microorganisms to break down organic pollutants. mdpi.com Studies have investigated the efficacy of various plant species for the rhizodegradation of petroleum hydrocarbons in heavy metal co-contaminated soil. mdpi.com For example, Lolium perenne has been found to degrade petroleum hydrocarbons, with degradation rates varying depending on the soil type. mdpi.comfrontiersin.org

Some plants, known as hyperaccumulators, can tolerate and accumulate high concentrations of heavy metals. For instance, Sinapis alba (mustard) has been shown to be effective in the phytoextraction of cadmium. mdpi.com Research has also explored the use of lemon grass (Cymbopogon citratus), which has demonstrated the ability to uptake cadmium, with a removal percentage of 83% from used engine oil contaminated soil. dergipark.org.tr The following table presents the cadmium uptake and translocation in different plant species:

| Plant Species | Cadmium Concentration in Shoots (mg/kg) | Cadmium Concentration in Roots (mg/kg) | Translocation Factor (TF) |

| Brassica juncea (in highly contaminated soil, 2018) | ~15.96 | - | - |

| Brassica juncea (in moderately contaminated soil, 2018) | ~0.24 | - | - |

This table is based on data from a study on naturally aged field soil and shows the variation in cadmium accumulation in Brassica juncea depending on the level of soil contamination. mdpi.com

The efficiency of phytoremediation can be enhanced through various strategies, including the use of soil amendments, fertilizers, and microbial assistance. tecnoscientifica.comresearchgate.net The application of root exudates has also been shown to facilitate the removal of both cadmium and petroleum hydrocarbons. frontiersin.org

Adsorption and Separation of Cadmium(II) Ions in Hydrocarbon-Containing Systems

Adsorption is a key process governing the fate of cadmium in the environment and is also a widely used technology for its removal from contaminated water. The presence of hydrocarbons can influence the adsorption of cadmium ions onto various surfaces.

In aqueous solutions, the adsorption of cadmium(II) ions is affected by several factors, including pH, temperature, and the nature of the adsorbent material. mdpi.comnih.gov Studies have shown that the adsorption capacity for Cd(II) often increases with increasing pH, with optimal adsorption typically occurring in weakly acidic to neutral conditions. scielo.brresearchgate.net The process can be endothermic, meaning that higher temperatures favor adsorption. mdpi.comnih.gov

Various low-cost adsorbents derived from agricultural biomass, such as bamboo charcoal and materials from Theobroma cacao and Zea mays, have been investigated for their potential to remove cadmium from water. mdpi.comresearchgate.net The adsorption process is often well-described by isotherm models like the Langmuir and Freundlich models, which provide insights into the adsorption mechanism and capacity. mdpi.comresearchgate.net For example, bamboo charcoal has shown a maximum adsorption capacity of 12.08 mg/g for Cd(II). researchgate.net

The following table provides a comparison of the maximum adsorption capacity of different adsorbents for Cadmium(II):

| Adsorbent | Maximum Adsorption Capacity (mg/g) |

| Bamboo Charcoal | 12.08 |

| Luffa cylindrica | 6.711 |

| Ternary oxide (SiO2/Al2O3/ZrO2) | 9.89 |

This table compiles data from various studies to illustrate the differing adsorption capacities of various materials for cadmium(II) ions. scielo.brresearchgate.netresearchgate.net

Interactions of Cadmium(II) with Carbonaceous Adsorbents Derived from Biomass

The remediation of aqueous environments contaminated with cadmium (Cd²⁺) ions is a significant environmental challenge due to cadmium's high toxicity and mobility. researchgate.net A promising and economically viable method for cadmium removal is adsorption using carbonaceous materials derived from biomass, such as biochar and activated carbon. researchgate.netsapub.org These materials are attractive due to their wide availability, low cost, and versatile surface chemistry. ajchem-b.comsci-hub.se

The effectiveness of biomass-derived adsorbents is heavily influenced by the source of the biomass and the preparation conditions, such as pyrolysis temperature. mdpi.commdpi.com For instance, biochar produced from different parts of the same plant, like the roots, stems, and leaves of Iris sibirica L., can exhibit varying adsorption capacities for Cd²⁺. mdpi.com Studies have shown that biochar from stems may have a higher adsorption capacity than that from leaves or roots. mdpi.com Similarly, the pyrolysis temperature plays a crucial role in determining the adsorbent's properties, with higher temperatures often leading to different adsorption mechanisms. arabjchem.org

The interaction between Cd²⁺ and biomass-derived adsorbents is a complex process governed by multiple mechanisms, including:

Ion Exchange: This is a primary mechanism where Cd²⁺ ions in the solution are exchanged with cations like K⁺, Ca²⁺, and Na⁺ present on the surface of the adsorbent. mdpi.comnih.gov This process is particularly significant in biochars and is influenced by the pH of the solution. mdpi.comnih.gov

Precipitation: Cadmium can precipitate on the adsorbent surface, often in the form of cadmium carbonate (CdCO₃) or other insoluble salts. researchgate.netarabjchem.org This mechanism's contribution can be substantial, in some cases accounting for over 70% of the total cadmium removal. researchgate.netnih.gov

Surface Complexation: Oxygen-containing functional groups on the adsorbent's surface, such as carboxyl and hydroxyl groups, can form complexes with Cd²⁺ ions. mdpi.comnih.govnih.gov The abundance and type of these functional groups can be modified through chemical treatments, for example, with nitric acid, to enhance adsorption capacity. dost.gov.ph

Cation-π Interactions: The aromatic structures within the carbonaceous matrix can interact with Cd²⁺ ions through cation-π bonding. researchgate.netarabjchem.org

The kinetics of Cd²⁺ adsorption on these materials are often well-described by the pseudo-second-order model, indicating that chemisorption is a key rate-limiting step. sapub.orgmdpi.comresearchgate.net The adsorption process typically involves an initial rapid phase due to the abundance of available active sites, followed by a slower phase as the sites become saturated. sapub.org Equilibrium is often reached within a few hours. sapub.orgresearchgate.net

The adsorption capacity of these materials is frequently evaluated using isotherm models like the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes adsorption on a heterogeneous surface. mdpi.comresearchgate.net The fit of these models provides insights into the nature of the adsorption process and the maximum adsorption capacity of the material. researchgate.netmdpi.com

Interactive Table: Adsorption Capacities of Various Biomass-Derived Adsorbents for Cadmium(II)

| Adsorbent Material | Biomass Source | Maximum Adsorption Capacity (mg/g) | Reference |

| Biochar | Salicornia europaea | 108.54 | researchgate.net |

| Activated Carbon | African elemi seeds | Not specified, but effective | sapub.org |

| Biochar (Stem) | Iris sibirica L. | 19.92 | mdpi.com |

| Biochar (Leaf) | Iris sibirica L. | 19.89 | mdpi.com |

| Biochar (Root) | Iris sibirica L. | 13.22 | mdpi.com |

| Activated Carbon | Euphorbia rigida | High surface area (2,613 m²/g) | researchgate.net |

| Activated Carbon | Mahogany pericarp | 9.888 | dost.gov.ph |

| Activated Carbon | Anchote peel | 89.273 | researchgate.net |

Thermodynamic studies of Cd²⁺ adsorption often reveal the process to be spontaneous and either exothermic or endothermic, depending on the specific adsorbent and conditions. sapub.orgdost.gov.ph A negative change in Gibbs free energy (ΔG) indicates a spontaneous process. sapub.org The enthalpy change (ΔH) determines whether the process is exothermic (negative ΔH) or endothermic (positive ΔH), while the entropy change (ΔS) reflects the randomness at the solid-solution interface. sapub.org

Solvent Extraction Methodologies for Cadmium(II) Utilizing Hydrocarbon-Based Diluents

Solvent extraction, also known as liquid-liquid extraction, is another effective technique for the separation and recovery of Cadmium(II) from aqueous solutions. mdpi.commdpi.com This method involves the transfer of Cd²⁺ from an aqueous phase to an immiscible organic phase containing an extractant. mdpi.com Hydrocarbon-based diluents, such as kerosene (B1165875), n-heptane, and octane (B31449), are commonly used to dissolve the extractant and modify the physical properties of the organic phase. iaea.orgbiomedres.us

The choice of extractant and diluent significantly impacts the efficiency and selectivity of the extraction process. iaea.orgresearchgate.net Organophosphorus compounds are a widely studied class of extractants for Cd²⁺. mdpi.comresearchgate.net For example, di(2-ethylhexyl) phosphoric acid (D2EHPA) has been shown to effectively extract cadmium from chloride and sulfate (B86663) solutions when diluted in hydrocarbons like n-heptane. iaea.orgopenresearchlibrary.org The extraction mechanism often involves the formation of a metal-extractant complex in the organic phase. iaea.org

The nature of the diluent can influence the distribution ratio of cadmium between the two phases. Studies have indicated that paraffinic hydrocarbon diluents can lead to higher distribution ratios compared to aromatic ones. iaea.org The composition of the extracted species can also vary with the diluent used. iaea.org

Another class of extractants includes pyridyl ketoximes. researchgate.netnih.gov Research has demonstrated that certain 2-pyridyl ketoximes can extract Cd²⁺ from chloride solutions, particularly when using hydrocarbon diluents mixed with a phase modifier like decan-1-ol. mdpi.comresearchgate.net The extraction efficiency is dependent on the concentrations of the extractant, chloride ions, and the nature of the diluent. researchgate.net

Tri-n-butyl phosphate (B84403) (TBP) is another important solvating extractant used for cadmium extraction, often from chloride media. biomedres.usresearchgate.net It is typically diluted in hydrocarbons such as kerosene or benzene. researchgate.net The extraction efficiency of TBP for divalent metals often follows the order of Zn > Cd > Cu > Co in hydrochloric acid solutions. researchgate.net The addition of TBP can also act as a phase modifier in systems with other extractants, enhancing selectivity. mdpi.com

The stoichiometry of the extracted complex, which describes the ratio of metal ions to extractant molecules, can be determined through slope analysis methods. openresearchlibrary.orgnih.gov This information is crucial for understanding the extraction mechanism and optimizing the process. For instance, in some systems using Cyanex 921 in xylene with a TBP modifier, the extracted species has been identified as HCdCl₃ complexed with two or four extractant molecules depending on the extractant concentration. nih.gov

Interactive Table: Solvent Extraction Systems for Cadmium(II) with Hydrocarbon Diluents

| Extractant | Diluent | Aqueous Medium | Key Findings | Reference |

| Di(2-ethylhexyl) phosphoric acid (D2EHPA) | n-heptane, kerosene, toluene, m-xylene | Chloride solutions | Higher distribution ratios with paraffinic hydrocarbons. | iaea.org |

| 2-pyridyl ketoximes | Hydrocarbons with decan-1-ol | Chloride solutions | Effective extraction as a solvating dimer complex. | researchgate.net |

| Tri-n-butyl phosphate (TBP) | Kerosene, benzene | Hydrochloric acid | Extraction efficiency order: Zn > Cd > Cu > Co. | researchgate.net |

| Aliquat 336 with TBP | Toluene | Mixed Cd(II)/Cu(II) solution | TBP acts as a phase modifier, enhancing selective extraction of Cd(II). | mdpi.com |

| Cyanex 921 with TBP | Xylene | Acidic chloride media | Quantitative extraction of Cd(II) achieved in a two-stage process. | nih.gov |

| Cyanex 923 | Kerosene | Chloride media | Forms solvated complexes with neutral cadmium chloride species. | researchgate.net |

The stripping, or back-extraction, of cadmium from the loaded organic phase is an essential step for recovering the metal and regenerating the solvent. This is typically achieved by contacting the organic phase with an acidic solution. nih.gov The efficiency of stripping depends on the acid concentration and the stability of the metal-extractant complex.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.